molecular formula C5HBrN4O2 B7943045 8-Bromopurine-2,6-dione

8-Bromopurine-2,6-dione

Cat. No. B7943045
M. Wt: 228.99 g/mol
InChI Key: MAOCNIYRCWEICL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromopurine-2,6-dione is a useful research compound. Its molecular formula is C5HBrN4O2 and its molecular weight is 228.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • The synthesis of halogenated compounds related to 8-Bromopurine-2,6-dione has been studied. For instance, bromination and chlorination of certain compounds yielded α-halo-diones, which are structurally similar to this compound. These studies provide insights into the stereochemistry and reactivity of such compounds (Umehara, Hishida, Fujieda, & Sasaki, 1977).

  • The crystal and molecular structure of compounds closely related to this compound have been determined. This helps in understanding the configuration and conformation of such compounds, which is crucial for their application in various scientific fields (Umehara, Takayanagi, Ogura, & Hishida, 1978).

  • Studies on the synthesis of bromo-sulfonylquinazoline derivatives from compounds like this compound have been conducted. These derivatives have potential applications in pharmaceutical chemistry (Kuryazov, Mukhamedov, Dushamov, Okmanov, Shakhidoyatov, & Tashkhodzaev, 2010).

  • Novel succinimide derivatives, which include structures similar to this compound, have been synthesized and evaluated for antimicrobial activities. These studies are significant for the development of new antimicrobial agents (Cvetković et al., 2019).

  • The preparation of alkylaminoquinoline derivatives from bromoquinoline diones, similar to this compound, has been explored. This research contributes to the development of efficient synthetic routes for medically relevant compounds (Choi & Chi, 2004).

  • Computational investigations on complexes containing structures like this compound have been performed to assess their potential anticancer properties. Such studies are crucial for the discovery of new cancer therapeutics (Sayın & Üngördü, 2018).

  • The use of bromopurine nucleosides in the synthesis of nucleoside analogues has been reported. These nucleosides are structurally related to this compound and have applications in biochemistry and therapeutics (Véliz & Beal, 2001).

properties

IUPAC Name

8-bromopurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrN4O2/c6-4-7-1-2(8-4)9-5(12)10-3(1)11/h(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOCNIYRCWEICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=NC(=NC1=NC(=O)NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromopurine-2,6-dione
Reactant of Route 2
8-Bromopurine-2,6-dione
Reactant of Route 3
Reactant of Route 3
8-Bromopurine-2,6-dione
Reactant of Route 4
8-Bromopurine-2,6-dione
Reactant of Route 5
8-Bromopurine-2,6-dione
Reactant of Route 6
8-Bromopurine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.